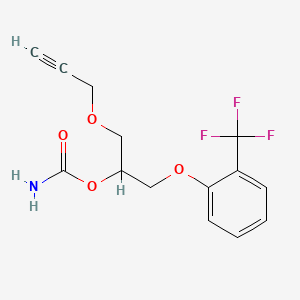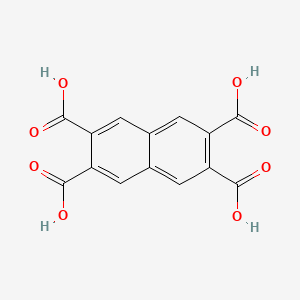
Naphthalene-2,3,6,7-tetracarboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalene-2,3,6,7-tetracarboxylic acid is an organic compound with the molecular formula C14H8O8. It is a derivative of naphthalene, characterized by the presence of four carboxylic acid groups at the 2, 3, 6, and 7 positions on the naphthalene ring. This compound is known for its rigid polycyclic aromatic structure, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Naphthalene-2,3,6,7-tetracarboxylic acid can be synthesized through the Henkel reaction, which involves the thermal transformation of sodium 1-naphthoate in the presence of sodium iodide and cadmium oxide at 480°C under carbon dioxide pressure . Another method involves the disproportionation reaction using the sodium salt or sodium-potassium mixed salt of a raw material as the alkali salt, with sodium halide as a co-catalyst, at temperatures between 400-450°C .
Industrial Production Methods
Industrial production of this compound typically involves the oxidation of pyrene using oxidants such as chromic acid and chlorine. The resulting unsaturated tetrachloride hydrolyzes to enols, which tautomerize to the bis-dione, and are subsequently oxidized to the tetracarboxylic acid .
Analyse Chemischer Reaktionen
Types of Reactions
Naphthalene-2,3,6,7-tetracarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form naphthalene tetracarboxylic dianhydride.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The carboxylic acid groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chromic acid, reducing agents such as lithium aluminum hydride, and substitution reagents like thionyl chloride for converting carboxylic acids to acyl chlorides.
Major Products
Major products formed from these reactions include naphthalene tetracarboxylic dianhydride, naphthalene tetracarboxylic acid esters, and various substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
Naphthalene-2,3,6,7-tetracarboxylic acid has a wide range of applications in scientific research:
Medicine: Naphthalene derivatives are explored for their potential use in drug delivery systems and as therapeutic agents.
Wirkmechanismus
The mechanism by which naphthalene-2,3,6,7-tetracarboxylic acid exerts its effects involves its ability to form coordination complexes with metal ions. The carboxylic acid groups can deprotonate to form tetra-anionic species, which can coordinate with transition metal ions such as copper, nickel, and cobalt. These metal-ligand coordination complexes can form polymeric arrays with diverse connectivity schemes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene-1,4,5,8-tetracarboxylic acid: Another derivative of naphthalene with carboxylic acid groups at different positions.
Perylene-3,4,9,10-tetracarboxylic acid: A related compound with a larger polycyclic aromatic structure.
Terrylene-3,4,11,12-tetracarboxylic acid: Another similar compound with extended conjugation.
Uniqueness
Naphthalene-2,3,6,7-tetracarboxylic acid is unique due to its specific arrangement of carboxylic acid groups, which imparts distinct chemical reactivity and physical properties. Its rigid polycyclic structure enhances its thermal stability and makes it a valuable precursor for high-performance materials .
Eigenschaften
IUPAC Name |
naphthalene-2,3,6,7-tetracarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O8/c15-11(16)7-1-5-2-9(13(19)20)10(14(21)22)4-6(5)3-8(7)12(17)18/h1-4H,(H,15,16)(H,17,18)(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBFTMLCEYUAQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C(=CC2=CC(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O8 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10431669 |
Source


|
| Record name | Naphthalene-2,3,6,7-tetracarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.21 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42200-15-7 |
Source


|
| Record name | Naphthalene-2,3,6,7-tetracarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2R)-2-Amino-3-[bis(4-methoxyphenyl)phenylmethoxy]-1-propanol](/img/structure/B13425725.png)
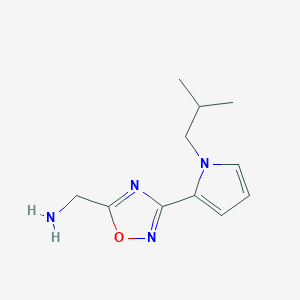
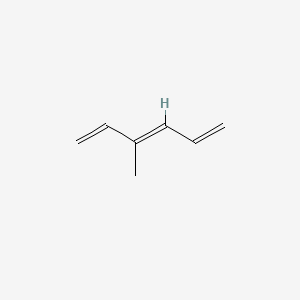
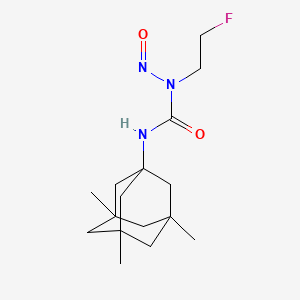
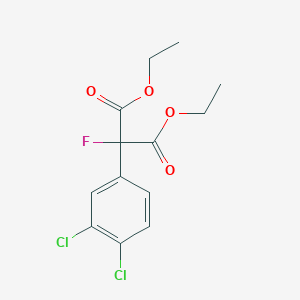

![5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2,4-Difluoroaniline](/img/structure/B13425785.png)
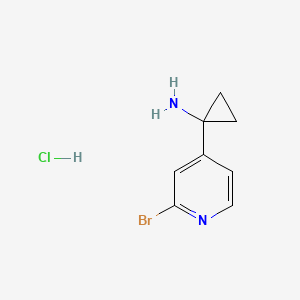
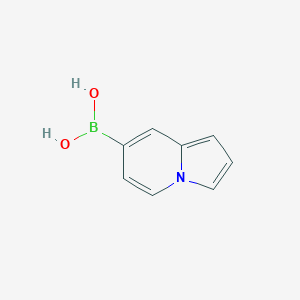

![N-[(1S)-1-(3-fluorophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13425804.png)
![1-[5-(2-fluorophenyl)-1-(1,2,3,4-tetrahydropyridin-5-ylsulfonyl)pyrrol-3-yl]-N-methylmethanamine](/img/structure/B13425806.png)
